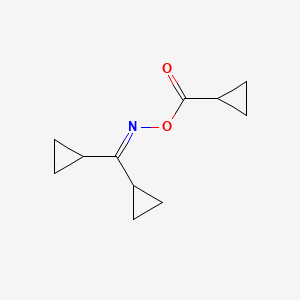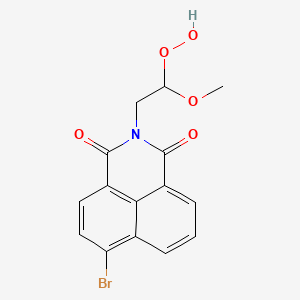
Bis(2-(dimethylamino)ethyl) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(dimethylamino)ethyl) maleate: is an organic compound with the molecular formula C12H22N2O4 . It is a derivative of maleic acid and is characterized by the presence of two dimethylaminoethyl groups. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction of Sodium Dimethylaminoethanol and Sulfur Trioxide or Chlorosulfonic Acid: This method involves the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid to produce bis(2-(dimethylamino)ethyl) ether, which can then be esterified with maleic acid to form bis(2-(dimethylamino)ethyl) maleate.
Reaction of Trimethylamine with Dichloroethyl Ether or Dimethylaminoethoxyethyl Ether: This method involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether, followed by esterification with maleic acid.
One-Step Synthesis of Dimethylamine and Monoethylene Glycol under Solid Catalyst: This method involves the reaction of dimethylamine with monoethylene glycol in the presence of a solid catalyst, followed by esterification with maleic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes using maleic acid and the appropriate dimethylaminoethyl derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-(dimethylamino)ethyl) maleate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives, potentially leading to the formation of simpler amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Polymerization: It is used in the synthesis of polymers, particularly in the production of flexible polyurethane foams.
Biology:
Biochemical Research: This compound is used in biochemical research to study enzyme interactions and protein modifications.
Medicine:
Drug Development: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry:
Mécanisme D'action
The mechanism of action of bis(2-(dimethylamino)ethyl) maleate involves its interaction with molecular targets such as enzymes and proteins. The dimethylaminoethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function. This compound can also act as a ligand, stabilizing reaction intermediates and facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Bis(2-dimethylaminoethyl) ether: This compound is similar in structure but lacks the maleate ester group.
Dimethylaminoethyl methacrylate: This compound is used in polymer synthesis and has similar catalytic properties.
Uniqueness: Bis(2-(dimethylamino)ethyl) maleate is unique due to the presence of the maleate ester group, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs. The maleate group also imparts additional stability and solubility properties, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
86178-63-4 |
|---|---|
Formule moléculaire |
C12H22N2O4 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
bis[2-(dimethylamino)ethyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H22N2O4/c1-13(2)7-9-17-11(15)5-6-12(16)18-10-8-14(3)4/h5-6H,7-10H2,1-4H3/b6-5- |
Clé InChI |
HAHZVQOXFHJPOX-WAYWQWQTSA-N |
SMILES isomérique |
CN(C)CCOC(=O)/C=C\C(=O)OCCN(C)C |
SMILES canonique |
CN(C)CCOC(=O)C=CC(=O)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)




